5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one

Catalog No.
S12310760
CAS No.
918422-60-3
M.F
C14H20O2Si
M. Wt
248.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one

CAS Number

918422-60-3

Product Name

5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one

IUPAC Name

5-[dimethyl(phenyl)silyl]-3-methyloxan-2-one

Molecular Formula

C14H20O2Si

Molecular Weight

248.39 g/mol

InChI

InChI=1S/C14H20O2Si/c1-11-9-13(10-16-14(11)15)17(2,3)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3

InChI Key

WOCLMXRESAOYMU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(COC1=O)[Si](C)(C)C2=CC=CC=C2

  • Oxidation: The silyl group can be oxidized to form silanols or siloxanes, which can further participate in reactions.
  • Reduction: The carbonyl group within the tetrahydropyran ring can be reduced to yield alcohols.
  • Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents employed in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and halides or alkoxides for substitution reactions.

The synthesis of 5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one typically involves the reaction of a suitable tetrahydropyran derivative with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general synthetic route is as follows:

  • Combine a tetrahydropyran derivative with dimethyl(phenyl)silyl chloride.
  • Add a base (e.g., triethylamine) to facilitate the reaction.
  • Conduct the reaction under anhydrous conditions to ensure high yield.

In industrial settings, continuous flow processes may be employed to optimize yield and purity by precisely controlling reaction parameters such as temperature and pressure.

5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one has several applications:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Materials Science: The compound's unique properties make it suitable for developing new materials with specific characteristics.
  • Pharmaceuticals: Its potential biological activity may lead to applications in drug development.

Several compounds share structural similarities with 5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Dimethyl(phenyl)silyl chlorideSilyl group without tetrahydropyranPrecursor for synthesis
3-Methyltetrahydropyran-2-oneTetrahydropyran ring without silyl substitutionSimpler structure, less reactivity
5-Methyltetrahydro-2H-pyran-2-oneSimilar lactone structureLacks silyl functionality, different reactivity profile

Uniqueness: 5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one is distinct due to its combination of a silyl group and a tetrahydropyran moiety, providing unique reactivity and stability that are advantageous for various synthetic applications.

Hydrogen Bond Acceptor Count

2

Exact Mass

248.123256411 g/mol

Monoisotopic Mass

248.123256411 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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